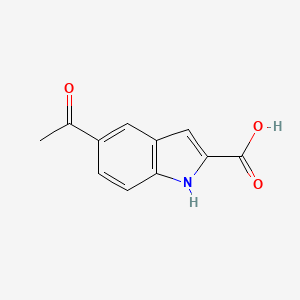

5-acetyl-1H-indole-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-acetyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-6(13)7-2-3-9-8(4-7)5-10(12-9)11(14)15/h2-5,12H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPPDGXVPFOREY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)NC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40547227 | |

| Record name | 5-Acetyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31380-57-1 | |

| Record name | 5-Acetyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Acetyl-1H-indole-2-carboxylic Acid: A Core Scaffold in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of 5-acetyl-1H-indole-2-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry. This document details its chemical and physical characteristics, outlines plausible experimental protocols for its synthesis, and explores its role as a privileged scaffold in the development of novel therapeutics.

Core Properties of this compound

This compound belongs to the indole carboxylic acid class of organic compounds. The presence of the acetyl group at the 5-position and the carboxylic acid at the 2-position of the indole ring system makes it a valuable intermediate for further chemical modifications and a candidate for biological screening.

Chemical and Physical Data

| Property | Value | Source |

| Chemical Formula | C₁₁H₉NO₃ | [1] |

| Molecular Weight | 203.19 g/mol | [1] |

| CAS Number | 31380-57-1 | [2][3] |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| Purity | 97% - 99% (as offered by suppliers) | [4][5] |

| Melting Point (Indole-2-carboxylic acid) | 202-206 °C |

Spectral Data

While specific spectra for this compound are not publicly available, some suppliers indicate the availability of NMR, HPLC, and LC-MS data upon request.[2] The expected spectral characteristics can be inferred from the parent compound, indole-2-carboxylic acid, and general principles of spectroscopy.

Expected 1H NMR (DMSO-d₆):

-

Aromatic protons on the indole ring.

-

A singlet for the C3 proton.

-

A singlet for the acetyl methyl protons.

-

A broad singlet for the carboxylic acid proton.

-

A broad singlet for the N-H proton of the indole ring.

Expected 13C NMR:

-

Resonances for the carbonyl carbons of the acetyl and carboxylic acid groups.

-

Resonances for the aromatic carbons of the indole ring.

-

A resonance for the methyl carbon of the acetyl group.

Expected IR Spectrum:

-

A broad O-H stretch from the carboxylic acid.

-

An N-H stretch from the indole ring.

-

Two C=O stretches corresponding to the acetyl and carboxylic acid groups.

-

C-H and C=C stretching and bending vibrations for the aromatic system.

Expected Mass Spectrum:

-

A molecular ion peak corresponding to the molecular weight of the compound.

-

Fragmentation patterns characteristic of indole and carboxylic acid moieties.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly published. However, a plausible two-step synthesis can be designed based on well-established reactions for similar indole derivatives: the Japp-Klingemann synthesis of the corresponding ethyl ester, followed by its hydrolysis.

Synthesis of Ethyl 5-acetyl-1H-indole-2-carboxylate

The Japp-Klingemann reaction is a classical method for the synthesis of indoles from β-keto esters and aryl diazonium salts.[6][7] This can be adapted for the synthesis of the ethyl ester precursor.

Methodology:

-

Diazotization of 4-aminoacetophenone: 4-aminoacetophenone is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Japp-Klingemann Reaction: The freshly prepared diazonium salt is then reacted with a β-keto ester, such as ethyl 2-methylacetoacetate, in a basic solution. This leads to the formation of a hydrazone intermediate.

-

Fischer Indole Synthesis: The resulting hydrazone is cyclized under acidic conditions (e.g., using a strong acid like sulfuric acid or a Lewis acid) with heating to yield ethyl 5-acetyl-1H-indole-2-carboxylate.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Hydrolysis to this compound

The final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid.[8][9]

Methodology:

-

Saponification: Ethyl 5-acetyl-1H-indole-2-carboxylate is dissolved in a suitable solvent mixture, such as ethanol and water. An excess of a strong base (e.g., sodium hydroxide or potassium hydroxide) is added.

-

Reflux: The reaction mixture is heated under reflux until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Acidification: After cooling, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3. This protonates the carboxylate salt, causing the carboxylic acid to precipitate.

-

Isolation and Purification: The precipitated this compound is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Biological Significance and Signaling Pathways

The indole-2-carboxylic acid scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds.[1] Derivatives of this core structure have been investigated for a range of therapeutic applications.

HIV-1 Integrase Inhibition

Derivatives of indole-2-carboxylic acid are potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. The mechanism of action involves the chelation of two magnesium ions (Mg²⁺) in the active site of the enzyme by the nitrogen atom of the indole ring and the oxygen atoms of the C2 carboxyl group.[1] This interaction prevents the integration of the viral DNA into the host genome, thereby inhibiting viral replication.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation

Aryl indole-2-carboxylic acid analogs have been identified as potent and selective partial agonists of PPARγ. PPARγ is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism. Activation of PPARγ can lead to improved insulin sensitivity, making it a target for the treatment of type 2 diabetes.

Indoleamine 2,3-Dioxygenase 1 (IDO1) and Tryptophan 2,3-Dioxygenase (TDO) Inhibition

Certain derivatives of indole-2-carboxylic acid have been investigated as dual inhibitors of IDO1 and TDO. These enzymes are involved in the catabolism of tryptophan and are implicated in tumor immune escape. By inhibiting these enzymes, these compounds can potentially restore anti-tumor immunity.

Conclusion

This compound is a versatile chemical entity with a foundational role in the development of new therapeutic agents. Its core indole-2-carboxylic acid structure has been shown to be a key pharmacophore for targeting a range of biological processes, including viral replication and metabolic regulation. While specific physical and spectral data for this particular derivative remain to be fully characterized in the public domain, the established synthetic routes and the known biological activities of related compounds underscore its importance for further research and development in the pharmaceutical sciences. This guide provides a solid baseline of information for researchers looking to explore the potential of this and related compounds in their drug discovery programs.

References

- 1. This compound|CAS 31380-57-1 [benchchem.com]

- 2. 31380-57-1|this compound|BLD Pharm [bldpharm.com]

- 3. 5-ACETYL-2-INDOLE CARBOXYLIC ACID | 31380-57-1 [m.chemicalbook.com]

- 4. This compound|31380-57-1-UNITE PHARMACEUTICAL [unite-chem.com]

- 5. 5-Acetyl-1H-indole-2-carboxylicacid - 杭州沙拓生物医药科技有限公司 [sartort.com]

- 6. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. mdpi.com [mdpi.com]

"5-acetyl-1H-indole-2-carboxylic acid" chemical structure and IUPAC name

An In-Depth Technical Guide to 5-acetyl-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of this compound, a derivative of the indole-2-carboxylic acid scaffold. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in molecules with significant biological activities.[1] This guide covers the chemical identity, physicochemical properties, potential therapeutic applications, and relevant experimental methodologies associated with this compound and its structural class.

Chemical Structure and IUPAC Name

The foundational step in understanding any chemical entity is to establish its precise structure and nomenclature.

IUPAC Name: this compound[2][3]

Synonyms: 5-ethanoyl-1H-indole-2-carboxylic acid[2][3]

Below is a two-dimensional representation of the chemical structure, generated using the IUPAC name.

Caption: 2D Structure of this compound.

Physicochemical and Biological Data

This section summarizes the key quantitative data for the target compound. While specific experimental data for this compound is limited in publicly available literature, data for the parent scaffold and its derivatives provide critical context for its potential properties and activity.

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 31380-57-1 | [4] |

| Molecular Formula | C₁₁H₉NO₃ | [2][3] |

| Molecular Weight | 203.19 g/mol | [1] |

| Appearance | Solid (presumed) | [1] |

| Purity | ≥97% (Commercially available) | N/A |

Table 2: Spectroscopic Data for Parent Compound (Indole-2-carboxylic acid)

This data for the unsubstituted parent compound provides a reference for interpreting spectra of its derivatives. The acetyl group at the C5 position would be expected to introduce specific signals.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Note | Source |

| ¹H NMR (DMSO-d₆) | ~13.0 | broad s, 1H (COOH) | [5] |

| ~11.8 | s, 1H (NH) | [5] | |

| 7.67 | d, 1H (Ar-H) | [5] | |

| 7.48 | d, 1H (Ar-H) | [5] | |

| 7.26 | t, 1H (Ar-H) | [5] | |

| 7.14 | m, 2H (Ar-H) | [5] | |

| ¹³C NMR | 160-180 | Carbonyl (C=O) | [6] |

| IR (cm⁻¹) | 3500 - 2500 | O-H stretch (broad) | [6] |

| ~1710 | C=O stretch | [6] |

Expected signals for this compound would include a singlet around 2.5 ppm for the acetyl methyl protons (CH₃) and additional splitting in the aromatic region.

Table 3: Biological Activity of Related Indole-2-Carboxylic Acid Derivatives

The indole-2-carboxylic acid scaffold is a key component in compounds targeting various diseases. The following table highlights the potent activity of analogs, suggesting the therapeutic potential of this chemical class.

| Compound Class | Target | Activity Metric | Value Range | Source |

| 1-Arylsulfonyl-5-(N-hydroxyacrylamide)indoles | HDAC 1, 2, 6 | IC₅₀ | 1.0 - 12.3 nM | [7][8] |

| 1-Arylsulfonyl-5-(N-hydroxyacrylamide)indoles | Human Cancer Cell Lines (Hep3B, PC-3, etc.) | GI₅₀ | 0.36 - 1.21 µM | [7][8] |

| Naphthyridine-containing INSTIs | HIV-1 Integrase (mutant variants) | IC₅₀ | Low nanomolar (nM) | [2] |

Research Applications and Mechanism of Action

The indole-2-carboxylic acid core is a validated pharmacophore, particularly in the development of inhibitors for critical therapeutic targets.[1]

HIV-1 Integrase Inhibition

One of the most significant applications for this scaffold is in the design of HIV-1 integrase strand transfer inhibitors (INSTIs).[1] INSTIs are a cornerstone of modern antiretroviral therapy.[9]

Mechanism: The mechanism of action involves the chelation of two magnesium ions (Mg²⁺) within the enzyme's catalytic active site.[1][9] The nitrogen atom of the indole ring and the oxygen atoms of the C2 carboxyl group are positioned to coordinate with these essential metal cofactors. This interaction disrupts the catalytic activity of the integrase enzyme, preventing it from inserting the viral DNA into the host cell's genome, thereby halting the viral replication cycle.[1]

Caption: Chelation of Mg²⁺ ions by the indole scaffold inhibits HIV-1 integrase.

Experimental Protocols

Detailed and reproducible experimental methods are critical for research and development. This section provides representative protocols for the chemical synthesis and biological evaluation relevant to this compound.

Representative Chemical Synthesis

While a specific published synthesis for this compound was not identified, a plausible and robust route can be designed based on established methods for analogous structures, such as the Reissert indole synthesis followed by hydrolysis. The general workflow involves creating the indole ring system and then modifying its functional groups.

References

- 1. This compound|CAS 31380-57-1 [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pschemicals.com [pschemicals.com]

- 4. 31380-57-1|this compound|BLD Pharm [bldpharm.com]

- 5. Indole-2-carboxylic acid(1477-50-5) 1H NMR [m.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Synthesis and Biological Evaluation of 1-Arylsulfonyl-5-(N-hydroxyacrylamide)indoles as Potent Histone Deacetylase Inhibitors with Antitumor Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

5-Acetyl-1H-indole-2-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

An In-depth Review of a Versatile Scaffold in Modern Therapeutics

This technical guide provides a comprehensive overview of 5-acetyl-1H-indole-2-carboxylic acid, a key heterocyclic compound with significant applications in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries, offering detailed information on its chemical properties, synthesis, and its role as a privileged scaffold in the design of novel therapeutic agents.

Core Compound Specifications

This compound is a derivative of the indole-2-carboxylic acid scaffold.[1] Its chemical structure is characterized by an acetyl group at the 5-position of the indole ring, which significantly influences its chemical properties and biological activity.

| Parameter | Value | Reference |

| CAS Number | 31380-57-1 | [2] |

| Molecular Formula | C₁₁H₉NO₃ | [1] |

| Molecular Weight | 203.19 g/mol | [1] |

| IUPAC Name | This compound |

Synthesis and Preparation

The synthesis of this compound can be achieved through various synthetic routes, with the Fischer indole synthesis being a prominent and adaptable method for creating the core indole structure.[3][4] This classic reaction involves the acid-catalyzed cyclization of a substituted phenylhydrazone.

Experimental Protocol: Fischer Indole Synthesis Approach

A plausible synthetic route to this compound involves the reaction of (4-acetylphenyl)hydrazine with pyruvic acid under acidic conditions. The following is a generalized experimental protocol based on the principles of the Fischer indole synthesis.

Materials:

-

(4-acetylphenyl)hydrazine hydrochloride

-

Pyruvic acid

-

Glacial acetic acid

-

Ethanol

-

Hydrochloric acid

-

Sodium hydroxide

-

Activated charcoal

Procedure:

-

Formation of the Hydrazone:

-

Dissolve (4-acetylphenyl)hydrazine hydrochloride in a mixture of ethanol and water.

-

Add a solution of pyruvic acid in ethanol dropwise to the hydrazine solution while stirring.

-

Adjust the pH to approximately 4-5 with a sodium acetate solution to facilitate the condensation reaction.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the formation of the phenylhydrazone precipitate.

-

Collect the crude phenylhydrazone by filtration, wash with cold ethanol, and dry under vacuum.

-

-

Indolization (Cyclization):

-

Suspend the dried phenylhydrazone in a high-boiling point solvent such as glacial acetic acid or a mixture with a mineral acid like sulfuric or polyphosphoric acid.

-

Heat the mixture to reflux (typically 100-140°C) for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the crude this compound.

-

-

Purification:

-

Collect the crude product by filtration and wash thoroughly with water.

-

For further purification, dissolve the crude acid in an aqueous sodium bicarbonate or sodium hydroxide solution.

-

Treat the solution with activated charcoal to remove colored impurities, followed by filtration.

-

Acidify the filtrate with hydrochloric acid to a pH of 2-3 to re-precipitate the purified this compound.

-

Collect the purified product by filtration, wash with cold water, and dry in a vacuum oven.

-

Applications in Drug Development

The indole nucleus is a "privileged scaffold" in medicinal chemistry due to its prevalence in biologically active natural products and synthetic molecules.[1] this compound serves as a crucial intermediate in the development of inhibitors for various therapeutic targets.

HIV-1 Integrase Inhibition

The indole-2-carboxylic acid core is a recognized scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[1] These inhibitors function by chelating the two magnesium ions within the active site of the integrase enzyme, a mechanism essential for preventing the integration of viral DNA into the host genome.[1] This action effectively halts the viral replication cycle.

Dual IDO1/TDO Inhibition in Oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key enzymes in the kynurenine pathway of tryptophan metabolism.[3] These enzymes are often upregulated in the tumor microenvironment, leading to immunosuppression.[3][5] Derivatives of indole-2-carboxylic acid have been identified as potent dual inhibitors of both IDO1 and TDO, making them promising candidates for cancer immunotherapy.[3] By inhibiting these enzymes, these compounds can restore anti-tumor immune responses.

Conclusion

This compound is a compound of significant interest in contemporary drug discovery. Its versatile indole scaffold allows for the development of potent and selective inhibitors against critical therapeutic targets in virology and oncology. The synthetic accessibility of this molecule, primarily through established methods like the Fischer indole synthesis, further enhances its utility as a foundational building block for novel therapeutic agents. This guide provides essential technical information to aid researchers and drug development professionals in leveraging the potential of this important chemical entity.

References

An In-depth Technical Guide to the Synthesis of 5-acetyl-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 5-acetyl-1H-indole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The primary and most established method for this synthesis is the Fischer indole synthesis, which involves the acid-catalyzed cyclization of a hydrazone precursor. This guide will detail the necessary starting materials, experimental protocols, and quantitative data associated with this synthetic pathway.

I. Overview of the Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step process:

-

Fischer Indole Synthesis: The reaction of 4-acetylphenylhydrazine with an ethyl pyruvate derivative to form ethyl 5-acetyl-1H-indole-2-carboxylate.

-

Hydrolysis: The subsequent alkaline hydrolysis of the ethyl ester to yield the final carboxylic acid product.

An alternative, though less direct, approach is the Reissert indole synthesis, which will also be briefly discussed.

II. Fischer Indole Synthesis Pathway

The Fischer indole synthesis is a robust and widely used method for the preparation of indoles.[1][2] The general mechanism involves the reaction of a phenylhydrazine with an aldehyde or ketone in an acidic medium.[2] For the synthesis of the target molecule, the key starting materials are 4-acetylphenylhydrazine and ethyl pyruvate.

Step 1: Formation of Ethyl 5-acetyl-1H-indole-2-carboxylate

The initial step involves the condensation of 4-acetylphenylhydrazine with ethyl pyruvate to form a hydrazone, which then undergoes an acid-catalyzed intramolecular cyclization to yield the indole ester. A general method for this type of transformation is described in the literature, often resulting in good yields and high purity.[3]

Experimental Protocol:

A detailed experimental protocol for a closely related synthesis is adapted here to provide a practical guide.

-

Reaction Setup: A reaction flask is charged with 4-acetylphenylhydrazine hydrochloride and ethyl pyruvate in a suitable solvent, such as ethanol.

-

Condensation to Hydrazone: The mixture is heated to reflux (approximately 50-80 °C) for 3-5 hours to facilitate the formation of the corresponding phenylhydrazone. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Cyclization: After the formation of the hydrazone, an acid catalyst is introduced. Common catalysts for the Fischer indole synthesis include Brønsted acids like hydrochloric acid or sulfuric acid, and Lewis acids such as zinc chloride or polyphosphoric acid.[1][2] The reaction mixture is then heated, often at reflux, to induce cyclization.

-

Work-up and Purification: Upon completion of the reaction, the mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent like aqueous ethanol, to yield ethyl 5-acetyl-1H-indole-2-carboxylate as a solid.

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield | 64% | [3] |

| Product Purity | >97% | [3] |

Step 2: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved through alkaline hydrolysis.

Experimental Protocol:

-

Reaction Setup: Ethyl 5-acetyl-1H-indole-2-carboxylate is dissolved in a suitable solvent mixture, such as aqueous ethanol.

-

Hydrolysis: An aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, is added to the solution. The reaction mixture is then heated to reflux until the hydrolysis is complete, which can be monitored by TLC.

-

Work-up and Purification: After cooling, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Quantitative Data:

Hydrolysis of indole esters to their corresponding carboxylic acids is generally a high-yielding reaction.

| Parameter | Expected Value |

| Yield | High (>90%) |

III. Alternative Synthetic Route: The Reissert Indole Synthesis

The Reissert indole synthesis provides an alternative pathway to indole-2-carboxylic acids.[4] This method involves the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization.

For the synthesis of this compound, the starting material would be 4-acetyl-2-nitrotoluene.

Reaction Scheme:

-

Condensation of 4-acetyl-2-nitrotoluene with diethyl oxalate in the presence of a strong base (e.g., sodium ethoxide) to form the corresponding o-nitrophenylpyruvate.

-

Reductive cyclization of the intermediate using a reducing agent such as zinc in acetic acid or catalytic hydrogenation to yield this compound.[4]

While this method is effective, the availability of the substituted o-nitrotoluene starting material may be a limiting factor compared to the readily available precursors for the Fischer indole synthesis.

IV. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the synthetic pathways described.

Caption: Fischer Indole Synthesis Workflow.

Caption: Reissert Indole Synthesis Workflow.

V. Conclusion

The synthesis of this compound is most reliably achieved via the Fischer indole synthesis, utilizing commercially available starting materials. This method offers a straightforward and efficient route to the target compound. The subsequent alkaline hydrolysis of the intermediate ester proceeds with high efficiency. While the Reissert indole synthesis presents a viable alternative, its practicality may be limited by the availability of the required starting material. The protocols and data presented in this guide provide a solid foundation for the laboratory-scale synthesis of this important indole derivative.

References

Spectroscopic Characterization of 5-acetyl-1H-indole-2-carboxylic acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 5-acetyl-1H-indole-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. The guide details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

Due to the limited availability of directly published experimental spectra for this compound, the following tables summarize the predicted spectroscopic data based on the analysis of its chemical structure and comparison with analogous compounds, including indole-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. Predicted ¹H NMR Data

The following table outlines the expected chemical shifts (δ) in parts per million (ppm) for the protons of this compound. These predictions are based on the known spectra of indole-2-carboxylic acid and the expected electronic effects of the acetyl substituent at the 5-position. The acidic protons (N-H and O-H) are expected to be broad signals and their chemical shifts can be highly dependent on the solvent and concentration.[1]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H1 (N-H) | 11.5 - 12.5 | br s | Broad singlet, chemical shift is solvent and concentration dependent. Similar to the N-H proton in indole-2-carboxylic acid.[2] |

| H3 | ~7.2 | s | Singlet, slightly downfield compared to indole-2-carboxylic acid due to the influence of the acetyl group. |

| H4 | ~8.2 | d | Doublet, significantly downfield due to the deshielding effect of the adjacent acetyl group's carbonyl. |

| H6 | ~7.9 | dd | Doublet of doublets, deshielded by the C5-acetyl group. |

| H7 | ~7.6 | d | Doublet, deshielded by the indole ring current. |

| -C(=O)CH₃ | ~2.6 | s | Singlet, typical chemical shift for a methyl group attached to a carbonyl. |

| -COOH | 12.0 - 13.0 | br s | Very broad singlet, characteristic of a carboxylic acid proton.[1] Its position is highly dependent on solvent and concentration and it may exchange with D₂O.[1] |

1.1.2. Predicted ¹³C NMR Data

The table below presents the predicted chemical shifts for the carbon atoms of this compound. The carbonyl carbons of the carboxylic acid and the acetyl group are expected to be the most downfield signals.[1]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 (-COOH) | ~163 | Carbonyl carbon of the carboxylic acid. |

| C3 | ~105 | Shielded carbon of the indole ring. |

| C3a | ~128 | Bridgehead carbon. |

| C4 | ~122 | Aromatic carbon. |

| C5 (-C=O) | ~135 | Carbon bearing the acetyl group. |

| C6 | ~125 | Aromatic carbon. |

| C7 | ~112 | Aromatic carbon. |

| C7a | ~138 | Bridgehead carbon. |

| -C(=O)CH₃ | ~198 | Carbonyl carbon of the acetyl group, expected to be significantly downfield. |

| -C(=O)CH₃ | ~27 | Methyl carbon of the acetyl group. |

| -COOH | ~163 | The carbon of the carboxylic acid functional group is expected in the 160-180 ppm range.[1] |

Infrared (IR) Spectroscopy

The expected IR absorption frequencies for the key functional groups in this compound are listed below. The spectrum will be characterized by a very broad O-H stretch from the carboxylic acid, and two distinct carbonyl C=O stretching bands.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Notes |

| O-H (Carboxylic Acid) | 2500-3300 | Strong, Broad | A very broad band is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[3] |

| N-H (Indole) | 3300-3500 | Medium | Stretching vibration of the N-H bond in the indole ring. |

| C-H (Aromatic) | 3000-3100 | Medium | Stretching vibrations of the C-H bonds on the aromatic ring. |

| C-H (Aliphatic) | 2850-3000 | Medium | Stretching vibrations of the C-H bonds of the methyl group. |

| C=O (Ketone) | 1670-1690 | Strong | Stretching vibration of the carbonyl group of the acetyl substituent. Conjugation with the aromatic ring lowers the frequency. |

| C=O (Carboxylic Acid) | 1680-1710 | Strong | Stretching vibration of the carbonyl group of the carboxylic acid. The frequency is influenced by hydrogen bonding.[3] |

| C=C (Aromatic) | 1450-1600 | Medium-Strong | Aromatic ring stretching vibrations. |

| C-O (Carboxylic Acid) | 1210-1320 | Strong | Stretching vibration of the C-O bond in the carboxylic acid.[3] |

| O-H Bend (Carboxylic Acid) | 1395-1440 and 910-950 | Medium | Out-of-plane and in-plane bending vibrations of the O-H group.[3] |

Mass Spectrometry (MS)

The expected fragmentation pattern for this compound in mass spectrometry will likely involve initial ionization to form the molecular ion (M⁺). Subsequent fragmentation could occur through several pathways.

| m/z Value (Expected) | Ion Fragment | Notes |

| 203 | [M]⁺• | Molecular ion peak. |

| 188 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group (alpha-cleavage). |

| 158 | [M - COOH]⁺ | Loss of the carboxylic acid group as a radical. In short-chain carboxylic acids, the loss of COOH (a loss of 45 mass units) is a prominent fragmentation pathway.[4] |

| 144 | [M - COOH - CH₂]⁺ or [M - C(=O)CH₃]⁺ | Further fragmentation or loss of the entire acetyl group. |

| 43 | [CH₃CO]⁺ | Acylium ion from the acetyl group, often a prominent peak for acetyl-substituted compounds. |

Experimental Protocols

The following sections detail generalized protocols for obtaining NMR, IR, and MS spectra for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[5] Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).[6]

-

Instrumentation : The sample is transferred to a 5 mm NMR tube.

-

Data Acquisition :

-

¹H NMR : Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR : Acquire a one-dimensional carbon NMR spectrum with proton decoupling.[7] Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

-

-

Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.

-

ATR Method :

-

Background Scan : Record a background spectrum of the clean ATR crystal.

-

Sample Application : Place a small amount of the solid sample directly onto the ATR crystal.[8]

-

Pressure Application : Apply pressure using a clamp to ensure good contact between the sample and the crystal.[8]

-

Sample Scan : Acquire the IR spectrum of the sample.

-

Cleaning : Thoroughly clean the ATR crystal after the measurement.[8]

-

-

KBr Pellet Method :

-

Grinding : Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[8]

-

Pellet Formation : Place the mixture into a pellet die and apply high pressure using a hydraulic press to form a transparent pellet.[8]

-

Data Acquisition : Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 10-100 µg/mL.[9]

-

Ionization : Introduce the sample solution into the mass spectrometer. Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques.[10]

-

Mass Analysis : The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[10]

-

Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.[10]

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum [chemicalbook.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. NMR Spectroscopy [www2.chemistry.msu.edu]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

Solubility Profile of 5-acetyl-1H-indole-2-carboxylic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 5-acetyl-1H-indole-2-carboxylic acid, a key intermediate in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering critical data on solubility in various solvents, detailed experimental methodologies, and insights into its biological interactions.

Physicochemical Properties and Solubility Data

This compound is a derivative of indole-2-carboxylic acid, a scaffold of significant interest in the development of therapeutic agents. Understanding its solubility is paramount for designing synthetic routes, formulating biological assays, and developing drug delivery systems.

The following table summarizes the available solubility data for the closely related indole-2-carboxylic acid. Researchers should consider this data as an approximate guide and are encouraged to determine the precise solubility for their specific experimental conditions.

| Solvent | Type | Solubility of Indole-2-carboxylic Acid (Approximation) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble (~50 mg/mL) |

| Methanol | Polar Protic | Soluble (~50 mg/mL) |

| Ethanol | Polar Protic | Soluble (~50 mg/mL) |

| Water | Polar Protic | Sparingly Soluble (719.9 mg/L estimated) |

Experimental Protocol: The Shake-Flask Method for Solubility Determination

To ascertain the precise solubility of this compound, the shake-flask method is a widely accepted and reliable technique. This protocol outlines the steps for determining the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound

-

Solvent of interest (e.g., DMSO, ethanol, water)

-

Analytical balance

-

Volumetric flasks

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a calibrated spectrophotometer

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the sealed container in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the samples.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid aspirating any solid particles, it is advisable to use a syringe fitted with a 0.45 µm filter. Accurately dilute the collected supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility of this compound in the solvent using the following formula, accounting for the dilution factor:

Solubility (mg/mL) = Concentration of diluted sample (mg/mL) x Dilution factor

Biological Context: Inhibition of HIV-1 Integrase

Indole-2-carboxylic acid derivatives have emerged as a promising class of inhibitors targeting the human immunodeficiency virus type 1 (HIV-1) integrase. This viral enzyme is essential for the replication of HIV by catalyzing the insertion of the viral DNA into the host cell's genome. The mechanism of inhibition by these compounds involves the chelation of divalent magnesium ions (Mg²⁺) within the catalytic site of the integrase.

The following diagram illustrates the simplified mechanism of action of indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors.

The catalytic core of HIV-1 integrase contains a conserved DDE motif (Asp64, Asp116, and Glu152) that coordinates two essential Mg²⁺ ions.[1] These metal ions are critical for the enzyme's catalytic activity, which includes 3'-processing of the viral DNA and the subsequent strand transfer reaction that integrates the viral DNA into the host genome.[1] Indole-2-carboxylic acid-based inhibitors function by binding to the active site and chelating these Mg²⁺ ions.[2][3][4] This action displaces the viral DNA from the active site and prevents the strand transfer reaction, thereby blocking the integration of the viral genome and halting viral replication.[2][3][4]

References

- 1. Integrase and integration: biochemical activities of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

"5-acetyl-1H-indole-2-carboxylic acid" physical and chemical characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-acetyl-1H-indole-2-carboxylic acid is a derivative of the indole-2-carboxylic acid scaffold, a core structure recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from the frequent appearance of the indole nucleus in natural products and synthetic molecules with significant and diverse biological activities. The inherent biological relevance of the indole structure allows compounds like this compound to be valuable intermediates in the discovery of novel therapeutics, particularly in the fields of oncology and virology. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, along with insights into its synthesis and potential biological significance.

Physical and Chemical Characteristics

A summary of the key physical and chemical properties of this compound is presented below. While some data is readily available, specific experimental values for properties such as boiling point, complete solubility profile, and pKa require further investigation.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₃ | [1] |

| Molecular Weight | 203.19 g/mol | [1] |

| CAS Number | 31380-57-1 | [1] |

| Appearance | Solid | [1] |

| Melting Point | 258-262 °C | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Slightly soluble in water; Soluble in ethanol and acetone. | [2] |

| pKa | Not available | N/A |

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound. While a complete set of spectra for this specific compound is not publicly available, typical spectral features for related indole-2-carboxylic acid derivatives can be inferred.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the acetyl group protons (a singlet around 2.5 ppm), and the carboxylic acid proton (a broad singlet at a downfield chemical shift, typically >10 ppm). The aromatic region will display a complex splitting pattern corresponding to the protons on the benzene ring portion of the indole nucleus.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit signals for the carbonyl carbons of the acetyl and carboxylic acid groups (typically in the range of 160-200 ppm), as well as distinct signals for the carbon atoms of the indole ring.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid dimer. A strong carbonyl (C=O) stretching vibration for the carboxylic acid will appear around 1700-1725 cm⁻¹, and the acetyl carbonyl will absorb at a slightly lower wavenumber.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (203.19 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and the acetyl group.

Experimental Protocols

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Methodology:

-

Friedel-Crafts Acylation: The synthesis would likely commence with the Friedel-Crafts acylation of ethyl indole-2-carboxylate. This reaction, typically carried out using acetyl chloride and a Lewis acid catalyst such as aluminum chloride in an inert solvent, would introduce the acetyl group at the C5 position of the indole ring to yield ethyl 5-acetyl-1H-indole-2-carboxylate.[3]

-

Hydrolysis: The resulting ester would then be hydrolyzed to the corresponding carboxylic acid. This is commonly achieved by heating the ester with a base, such as sodium hydroxide, in a mixture of water and a co-solvent like ethanol, followed by acidification to precipitate the carboxylic acid.[3]

-

Purification: The crude this compound would then be purified, typically by recrystallization from a suitable solvent, to obtain the final product of high purity.

Biological Activity and Signaling Pathways

The indole-2-carboxylic acid core is a well-established pharmacophore with demonstrated potential in various therapeutic areas.[1]

Role as a Privileged Scaffold

The indole-2-carboxylic acid moiety is recognized for its ability to interact with various biological targets, making it a "privileged scaffold" in drug design.[1] This structural motif is found in numerous compounds with diverse pharmacological activities.

Potential as HIV-1 Integrase Inhibitors

Derivatives of indole-2-carboxylic acid have been extensively investigated as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication.[1] The mechanism of inhibition often involves the chelation of essential metal ions in the enzyme's active site by the carboxylic acid and the indole nitrogen.[1]

Involvement in Oncology

The indole-2-carboxylic acid scaffold also serves as a foundation for the development of anti-cancer agents. Derivatives of the closely related 5-bromo-1H-indole-2-carboxylic acid have been shown to act as inhibitors of key signaling pathways involved in tumor growth and angiogenesis, such as those mediated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). While direct evidence for this compound is lacking, its structural similarity suggests potential for similar activities.

Signaling Pathway Inhibition Model

The following diagram illustrates a generalized model of how indole-2-carboxylic acid derivatives can inhibit receptor tyrosine kinase signaling, a common mechanism in oncology.

Caption: Generalized inhibition of Receptor Tyrosine Kinase signaling.

This model depicts the competitive inhibition of ATP binding to the kinase domain of a receptor tyrosine kinase by an indole-2-carboxylic acid derivative. This action blocks the downstream signaling cascade that would otherwise lead to cellular responses such as proliferation and angiogenesis, which are hallmarks of cancer.

Conclusion

This compound is a compound of significant interest for researchers in medicinal chemistry and drug development. Its core indole-2-carboxylic acid structure provides a versatile platform for the synthesis of novel bioactive molecules. While a complete physicochemical profile and detailed biological studies on this specific compound are yet to be fully elucidated, the existing knowledge on related derivatives strongly suggests its potential as a valuable intermediate in the development of new therapeutic agents, particularly in the areas of antiviral and anticancer research. Further investigation into its specific biological targets and mechanisms of action is warranted to fully explore its therapeutic potential.

References

The Diverse Biological Activities of Indole-2-Carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide array of biological activities. Among these, derivatives of indole-2-carboxylic acid have emerged as a particularly promising class of compounds, demonstrating significant potential in the development of novel therapeutics. This technical guide provides an in-depth overview of the current understanding of the biological activities of indole-2-carboxylic acid derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.

Anticancer Activity

Indole-2-carboxylic acid derivatives have demonstrated potent cytotoxic and antiproliferative effects against a variety of cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer progression.

A notable mechanism of action for some indole-2-carboxamide derivatives is the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[1] This dual-targeted approach can lead to cell cycle arrest and apoptosis in cancer cells. Another important target is the 14-3-3η protein, which is involved in cell survival and proliferation.[2] Certain 1H-indole-2-carboxylic acid derivatives have been shown to bind to 14-3-3η, leading to the induction of G1-S phase cell cycle arrest and apoptosis in liver cancer cells.[2]

Furthermore, some indole-2-carboxamide derivatives have been found to suppress the Akt/mTOR/NF-κB signaling pathway, which is crucial for the survival and proliferation of triple-negative breast cancer (TNBC) cells.[3] Inhibition of this pathway leads to G2/M cell cycle arrest and apoptosis.[3]

Quantitative Data: Anticancer Activity

| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Mechanism of Action | Reference |

| Indole-2-carboxamide derivatives | A-549 (Lung), MCF-7 (Breast), Panc-1 (Pancreatic), HT-29 (Colon) | GI50: 0.95 - 1.50 | EGFR/CDK2 dual inhibitors | [1] |

| 1H-indole-2-carboxylic acid derivatives | Bel-7402, SMMC-7721, SNU-387, Hep G2, Hep 3B (Liver) | Not specified | Targeting 14-3-3η protein | [2] |

| Indole-2-carboxamide derivative (LG25) | MDA-MB-231 (Triple-Negative Breast Cancer) | Dose-dependent reduction in viability | Suppression of Akt/mTOR/NF-κB signaling | [3] |

| Indole-2-carboxylic acid dinuclear copper(II) complex | MDA-MB-231, MCF-7 (Breast) | IC50: 5.43 and 5.69 | Not specified | [4] |

| Thiazolyl-indole-2-carboxamide derivatives | Various | IC50: 4.36 - >100 | Multitargeted | [5] |

| Indole-2-carboxamide derivatives | KNS42 (Paediatric Glioblastoma) | IC50: 0.33 | Not specified | [6] |

Signaling Pathway: Akt/mTOR/NF-κB Inhibition

References

- 1. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indole-2-Carboxamide Derivative LG25 Inhibits Triple-Negative Breast Cancer Growth By Suppressing Akt/mTOR/NF-κB Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

5-Acetyl-1H-indole-2-carboxylic Acid: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetyl-1H-indole-2-carboxylic acid is a key heterocyclic building block in the field of organic synthesis, particularly in the development of novel therapeutic agents. Its unique structural features, comprising a reactive carboxylic acid moiety and a modifiable acetyl group on the indole scaffold, make it a valuable precursor for a diverse range of complex molecules. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and significant applications, with a focus on its role in the discovery of pharmacologically active compounds. Detailed experimental protocols and mechanistic insights are presented to facilitate its use in synthetic and medicinal chemistry research.

Physicochemical and Spectral Data

The intrinsic properties of this compound are crucial for its handling, characterization, and application in synthesis. A summary of its key physical and spectral data is provided below.

| Property | Value | Reference |

| CAS Number | 31380-57-1 | [1][2] |

| Molecular Formula | C₁₁H₉NO₃ | [1][3] |

| Molecular Weight | 203.19 g/mol | [1] |

| IUPAC Name | This compound | [3] |

| Synonyms | 5-ethanoyl-1H-indole-2-carboxylic acid | [3] |

| Appearance | Solid | [1] |

| Purity | High purity, for research and development | [1] |

Note: Specific quantitative data such as melting point, solubility, and detailed spectral shifts (¹H NMR, ¹³C NMR, IR, MS) are often reported in specific batches by commercial suppliers or in detailed research publications. The data provided here is based on available public information.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from a commercially available indole derivative. A general and plausible synthetic workflow is outlined below.

Detailed Experimental Protocol: Synthesis of Ethyl 5-acetyl-1H-indole-2-carboxylate (Friedel-Crafts Acylation)

This protocol is adapted from analogous reactions on similar indole scaffolds.

-

Reaction Setup: To a solution of ethyl 1H-indole-2-carboxylate (1 equivalent) in a suitable anhydrous solvent (e.g., 1,2-dichloroethane or nitrobenzene) under an inert atmosphere (e.g., argon), add anhydrous aluminum chloride (AlCl₃) (2.5-3 equivalents) portion-wise at 0 °C.

-

Addition of Acylating Agent: Acetyl chloride (1.2 equivalents) is added dropwise to the stirred suspension while maintaining the temperature at 0 °C.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-4 h) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction is quenched by carefully pouring the mixture into ice-cold water. The aqueous layer is then acidified with dilute HCl.

-

Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford ethyl 5-acetyl-1H-indole-2-carboxylate.

Detailed Experimental Protocol: Synthesis of this compound (Ester Hydrolysis)

-

Reaction Setup: Ethyl 5-acetyl-1H-indole-2-carboxylate is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2M NaOH).

-

Hydrolysis: The reaction mixture is heated to reflux and stirred for 2-3 hours. The progress of the hydrolysis is monitored by TLC.

-

Work-up and Isolation: After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and acidified with dilute HCl (e.g., 2N HCl) to precipitate the carboxylic acid.

-

Purification: The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Reactivity and Applications in Organic Synthesis

This compound serves as a versatile platform for the synthesis of a variety of more complex heterocyclic systems. The carboxylic acid at the 2-position can be readily converted into esters, amides, and other derivatives, while the acetyl group at the 5-position can undergo a range of transformations, including reduction, oxidation, and condensation reactions.

Amide Bond Formation

The carboxylic acid functionality is a prime site for modification. Amide coupling reactions are commonly employed to link the indole scaffold to other molecules, a key strategy in drug discovery.

Experimental Example: Synthesis of a 5-Acetyl-1H-indole-2-carboxamide Derivative

-

Activation: To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent such as dimethylformamide (DMF), add a coupling agent like HATU (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents).

-

Amine Addition: The desired primary or secondary amine (1.2 equivalents) is then added to the reaction mixture.

-

Reaction: The mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up and Purification: The reaction mixture is diluted with water and the product is extracted with an organic solvent. The organic layer is washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. After drying and concentration, the crude product is purified by chromatography.

Keystone Intermediate in Medicinal Chemistry

The indole nucleus is a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds.[1] this compound and its derivatives are valuable intermediates in the development of inhibitors for various therapeutic targets.

HIV-1 Integrase Inhibition: The indole-2-carboxylic acid core is a promising scaffold for developing HIV-1 integrase strand transfer inhibitors (INSTIs).[1] Molecular docking studies have shown that the indole nitrogen and the oxygen atoms of the C2-carboxyl group can chelate the two Mg²⁺ ions in the enzyme's active site, which is crucial for inhibiting viral replication.[1] This chelation disrupts the integration of viral DNA into the host genome.

Oncology Research: The indole-2-carboxylic acid scaffold also serves as a foundational structure in the design of novel anticancer agents. Its derivatives have been investigated as inhibitors of various kinases and other enzymes implicated in cancer progression.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its accessible synthesis and the differential reactivity of its functional groups provide a robust platform for the creation of diverse molecular architectures. Its demonstrated utility in the development of potent HIV-1 integrase inhibitors highlights its significance in medicinal chemistry. This guide provides a foundational understanding and practical protocols to encourage the further exploration and application of this important synthetic intermediate in the pursuit of novel chemical entities with therapeutic potential.

References

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of Substituted Indole-2-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus, a bicyclic aromatic heterocycle, stands as one of the most significant structural motifs in medicinal chemistry. Its prevalence in a vast array of natural products and synthetic compounds with profound biological activities underscores its status as a "privileged scaffold." Among the myriad of indole derivatives, substituted indole-2-carboxylic acids have emerged as a particularly fruitful area of research, leading to the discovery of potent modulators of various biological targets. This technical guide provides an in-depth exploration of the discovery, history, and key methodologies associated with this important class of compounds, with a focus on their applications in drug development.

A Historical Perspective: From Classic Synthesis to Modern Drug Discovery

The journey of indole-2-carboxylic acids is intrinsically linked to the development of synthetic methods for the indole core itself. The seminal Fischer indole synthesis , developed in 1883 by Emil Fischer, provided the first reliable method for constructing substituted indoles and remains a cornerstone of indole chemistry.[1][2] This acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone laid the groundwork for accessing a wide variety of indole derivatives, including indole-2-carboxylic acids, typically by using a pyruvate derivative as the carbonyl component.[1][3]

For decades, the Fischer synthesis and its modifications were the primary tools for exploring the chemical space of indoles. A significant advancement came with the Leimgruber-Batcho indole synthesis , first disclosed in a patent in 1976.[1] This two-step method, involving the formation of an enamine from an o-nitrotoluene followed by reductive cyclization, offered a high-yielding and versatile alternative, particularly for the synthesis of indoles unsubstituted at the 2- and 3-positions, which could then be further functionalized.[1]

The development of these and other synthetic methodologies, such as the Reissert and Bartoli syntheses, opened the door to the systematic investigation of substituted indole-2-carboxylic acids as therapeutic agents.[4][5] Early studies explored their potential as anti-inflammatory and antiviral agents, and this research has since expanded into numerous therapeutic areas, including oncology and neurodegenerative diseases.

Key Therapeutic Applications and Structure-Activity Relationships

The versatility of the indole-2-carboxylic acid scaffold is evident in the diverse range of biological targets it can be engineered to address. The following sections highlight some of the most significant applications, supported by quantitative data and structure-activity relationship (SAR) insights.

Anti-inflammatory Agents: CysLT1 Receptor Antagonists

Cysteinyl leukotrienes (CysLTs) are potent lipid mediators of inflammation, and their effects are primarily mediated through the CysLT1 receptor. Antagonists of this receptor are effective in the treatment of asthma and other inflammatory conditions. Substituted indole-2-carboxylic acids have been identified as a novel class of potent and selective CysLT1 antagonists.

Table 1: In Vitro Activity of Substituted Indole-2-Carboxylic Acid Derivatives as CysLT1 Antagonists

| Compound | Substitution Pattern | CysLT1 IC50 (µM) | CysLT2 IC50 (µM) | Reference |

| 17k | 7-methoxy, 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl) | 0.0059 | 15 | [6] |

Antiviral Agents: HIV-1 Integrase Inhibitors

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus, making it a key target for antiviral therapy. Indole-2-carboxylic acid derivatives have been shown to effectively inhibit the strand transfer activity of HIV-1 integrase, often through chelation of the essential magnesium ions in the enzyme's active site.[7][8][9]

Table 2: In Vitro Activity of Substituted Indole-2-Carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors

| Compound | Substitution Pattern | Integrase Strand Transfer IC50 (µM) | Reference |

| 1 | Unsubstituted | 32.37 | [10] |

| 17a | 6-substituted aniline | 3.11 | [9][10] |

| 20a | C3 long branch and C6-halogenated benzene | 0.13 | [8][11] |

| DHICA | 5,6-dihydroxy | <10 | [12] |

Anticancer Agents

The indole-2-carboxylic acid scaffold has been extensively explored in the development of anticancer agents, targeting a variety of mechanisms including the inhibition of tubulin polymerization, protein kinases, and the induction of apoptosis.[13][14][15][16][17][18]

Table 3: In Vitro Anticancer Activity of Substituted Indole-2-Carboxylic Acid Derivatives

| Compound | Substitution Pattern | Cell Line | Activity (IC50/GI50 in µM) | Reference |

| 9b | 5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide | T47D | GI50 = 0.9 | [17] |

| ICA-Cu | Dinuclear Copper(II) complex | MDA-MB-231 | IC50 = 5.43 | [14] |

| ICA-Cu | Dinuclear Copper(II) complex | MCF-7 | IC50 = 5.69 | [14] |

| 5e | 5-chloro-3-methyl-N-(2-(2-methylpyrrolidin-1-yl)phenethyl)-1H-indole-2-carboxamide | A-549, MCF-7, Panc-1 | IC50 = 0.95, 0.80, 1.00 | [13] |

| 6i | Thiazolyl-indole-2-carboxamide derivative | MCF-7 | IC50 = 6.10 | [15] |

| 6v | Thiazolyl-indole-2-carboxamide derivative | MCF-7 | IC50 = 6.49 | [15] |

| 7j | Indole-3-acrylic acid conjugate of Melampomagnolide B | Leukemia sub-panel | GI50 = 0.03–0.30 | [18] |

| 7k | Indole-3-carboxylic acid conjugate of Melampomagnolide B | Leukemia sub-panel | GI50 = 0.04–0.28 | [18] |

IDO1/TDO Dual Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key enzymes in the kynurenine pathway of tryptophan metabolism and are implicated in tumor immune evasion. Dual inhibitors of these enzymes are of significant interest in cancer immunotherapy.

Table 4: In Vitro Activity of Substituted Indole-2-Carboxylic Acid Derivatives as IDO1/TDO Inhibitors

| Compound | Substitution Pattern | IDO1 IC50 (µM) | TDO IC50 (µM) | Reference |

| 9o-1 | 6-acetamido | 1.17 | 1.55 | [19] |

Agents for Neurodegenerative Diseases

The indole-2-carboxylic acid scaffold has also shown promise in the context of neurodegenerative diseases. For instance, indole-2-carboxylic acid itself acts as a competitive antagonist at the glycine site of the NMDA receptor, which is involved in excitotoxic neuronal death.[6][7] This and other indole-based compounds are being investigated for their potential to modulate pathways relevant to conditions like Alzheimer's and Parkinson's disease.[20][21]

Experimental Protocols

Synthesis: The Fischer Indole Synthesis of a Substituted Indole-2-Carboxylic Acid

This protocol describes a general procedure for the Fischer indole synthesis to produce a substituted indole-2-carboxylic acid from a substituted phenylhydrazine and pyruvic acid.[2][3][22][23]

-

Formation of the Phenylhydrazone (in situ):

-

In a round-bottom flask, dissolve the substituted phenylhydrazine hydrochloride (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Add pyruvic acid (1.1 equivalents) to the solution.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the phenylhydrazone.

-

-

Cyclization:

-

To the reaction mixture, add a Brønsted acid (e.g., concentrated sulfuric acid, p-toluenesulfonic acid) or a Lewis acid (e.g., zinc chloride) catalyst. The choice and amount of catalyst may require optimization.

-

Heat the reaction mixture to reflux for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

The crude product may precipitate and can be collected by filtration.

-

If the product does not precipitate, neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

-

Biological Assay: In Vitro IDO1 Enzymatic Inhibition Assay

This protocol outlines a common absorbance-based method for determining the inhibitory activity of a compound against the IDO1 enzyme.[24][25][26][27]

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5).

-

Prepare stock solutions of recombinant human IDO1 enzyme, L-tryptophan (substrate), ascorbic acid (reductant), methylene blue (electron carrier), and catalase.

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, catalase, methylene blue, and ascorbic acid to each well.

-

Add the test compound at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

-

Add the IDO1 enzyme to all wells except for the no-enzyme control wells.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding L-tryptophan to all wells.

-

Incubate the plate at 37°C for 30-60 minutes.

-

-

Detection and Data Analysis:

-

Stop the reaction by adding trichloroacetic acid.

-

Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.

-

Centrifuge the plate to pellet any precipitated protein.

-

Transfer the supernatant to a new plate and add a solution of p-dimethylaminobenzaldehyde (DMAB) in acetic acid. This will react with kynurenine to form a yellow-colored product.

-

Measure the absorbance at 480 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

-

Biological Assay: CysLT1 Receptor Antagonist Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of a compound for the CysLT1 receptor.[28][29][30]

-

Membrane Preparation:

-

Homogenize human lung tissue or a CysLT1-expressing cell line in a cold buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled CysLT1 ligand (e.g., [³H]LTD₄), and the test compound at various concentrations.

-

Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled CysLT1 antagonist).

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound and free radioligand.

-

Wash the filters with cold assay buffer to remove any unbound radioligand.

-

Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the percentage of inhibition of specific binding at each concentration of the test compound.

-

Calculate the IC50 value and then the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows

Cysteinyl Leukotriene (CysLT1) Signaling Pathway

References

- 1. Indole - Wikipedia [en.wikipedia.org]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. bhu.ac.in [bhu.ac.in]

- 5. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]

- 6. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Design and synthesis of novel dihydroxyindole-2-carboxylic acids as HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Fischer Indole Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 23. testbook.com [testbook.com]

- 24. benchchem.com [benchchem.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 27. sigmaaldrich.com [sigmaaldrich.com]

- 28. benchchem.com [benchchem.com]

- 29. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Cysteinyl Leukotriene Receptor-1 Antagonists as Modulators of Innate Immune Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-acetyl-1H-indole-2-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-acetyl-1H-indole-2-carboxylic acid is a derivative of the indole-2-carboxylic acid scaffold. The indole nucleus is a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural products and synthetic molecules with significant biological activities.[1] This compound and its analogs are valuable intermediates in drug discovery. For instance, the indole-2-carboxylic acid core has been identified as a promising scaffold for developing HIV-1 integrase strand transfer inhibitors (INSTIs).[1][2] The nitrogen of the indole ring and the oxygen atoms of the C2 carboxyl group can chelate the two Mg2+ ions within the enzyme's active site, which is crucial for inhibiting viral replication.[1]

This document provides a detailed protocol for the synthesis of this compound, primarily based on the well-established Fischer indole synthesis. This method is advantageous due to the use of readily available starting materials and its robustness in forming the indole ring structure.

Proposed Synthetic Pathway: Fischer Indole Synthesis

The synthesis of this compound can be efficiently achieved via a two-step process involving the formation of a phenylhydrazone from 4-aminoacetophenone and pyruvic acid, followed by an acid-catalyzed cyclization.

Overall Reaction:

Experimental Protocol

Materials and Reagents:

-

4-Aminoacetophenone

-

Pyruvic acid

-

Sodium acetate

-

Ethanol

-

Hydrochloric acid (HCl)

-

Polyphosphoric acid (PPA)

-

Ethyl acetate

-

Hexanes

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Step 1: Synthesis of 2-((4-acetylphenyl)hydrazono)propanoic acid (Phenylhydrazone Intermediate)

-